sodium;2-bromoethanesulfonate

CAS No.:

Cat. No.: VC13338250

Molecular Formula: C2H4BrNaO3S

Molecular Weight: 211.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H4BrNaO3S |

|---|---|

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | sodium;2-bromoethanesulfonate |

| Standard InChI | InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |

| Standard InChI Key | HNFOAHXBHLWKNF-UHFFFAOYSA-M |

| Isomeric SMILES | C(CBr)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C(CBr)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

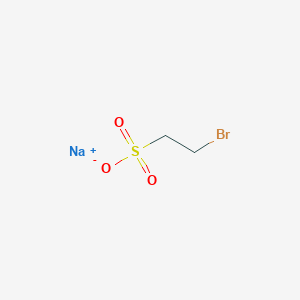

Sodium 2-bromoethanesulfonate, systematically named sodium 2-bromoethane-1-sulfonate, has the molecular formula C₂H₄BrNaO₃S and a molecular weight of 211.01 g/mol . Its structure consists of a two-carbon chain with a bromine atom at the β-position and a sulfonate group (-SO₃⁻) at the α-position, neutralized by a sodium cation (Figure 1).

Table 1: Key Identifiers of Sodium 2-Bromoethanesulfonate

| Property | Value | Source |

|---|---|---|

| CAS Number | 4263-52-9 | |

| Molecular Formula | C₂H₄BrNaO₃S | |

| Molecular Weight | 211.01 g/mol | |

| Exact Mass | 209.896210 g/mol | |

| Melting Point | 283°C (decomposes) | |

| Density | 2.026 g/cm³ |

The compound is known by numerous synonyms, including 2-bromoethanesulfonic acid sodium salt and sodium β-bromoethanesulfonate .

Spectroscopic and Computational Data

The InChIKey (UBPWRAIPVWJPGC-UHFFFAOYSA-N) and SMILES ([Na].O=S(=O)(O)CCBr) provide unambiguous representations of its structure . Computational analyses predict a polar surface area (PSA) of 65.58 Ų, indicative of high solubility in polar solvents like water .

Synthesis and Industrial Production

Traditional Synthetic Routes

Early methods involved refluxing 1,2-dibromoethane with sodium sulfite in ethanol-water mixtures, followed by solvent distillation and extraction. These processes suffered from low yields (78–90%) and cumbersome separation of ethanol from aqueous phases .

Advanced Aqueous-Phase Synthesis

A 2022 patent (CN114853640A) revolutionized the synthesis by eliminating organic solvents :

Procedure:

-

Reaction: Sodium sulfite aqueous solution is added dropwise to 1,2-dibromoethane at 80–100°C.

-

Crystallization: Sodium bromide seeds are introduced to induce crystallization at 10–20°C.

-

Isolation: Filtration yields pure product with >95% efficiency.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 85°C | Maximizes SN2 reactivity |

| Molar Ratio (1,2-Dibromoethane:Na₂SO₃) | 1:1 | Prevents di-sulfonation |

| Dropping Rate | 2–5 drops/second | Controls exothermicity |

| Crystallization Temperature | 10°C | Enhances purity |

This method’s green chemistry advantages include:

-

Catalyst-Free: Relies on stoichiometric ratios.

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 283°C without boiling, reflecting ionic lattice stability . It is highly soluble in water (>500 g/L at 25°C) but insoluble in nonpolar solvents like hexane.

Reactivity

-

Nucleophilic Substitution: The β-bromine undergoes SN2 reactions with amines, thiols, and alkoxides.

-

Sulfonate Group Stability: Resists hydrolysis under acidic/basic conditions, enabling use in diverse media.

Applications in Organic and Biochemical Chemistry

Sulfonate Ester Synthesis

Sodium 2-bromoethanesulfonate reacts with alcohols to form sulfonate esters, widely used as alkylating agents. For example:

These esters serve as intermediates in pharmaceuticals and agrochemicals .

Protein Modification

The bromoethyl group selectively alkylates cysteine residues, enabling:

-

Site-Specific Labeling: Attachment of fluorophores or biotin tags.

-

Crosslinking Studies: Probing protein-protein interactions .

Comparative Analysis with Related Sulfonates

Table 3: Sodium 2-Bromoethanesulfonate vs. Sodium Vinylsulfonate

| Property | Sodium 2-Bromoethanesulfonate | Sodium Vinylsulfonate |

|---|---|---|

| Reactivity | Electrophilic alkylation | Nucleophilic addition |

| Solubility | Higher in water | Moderate |

| Thermal Stability | Decomposes at 283°C | Stable to 200°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume